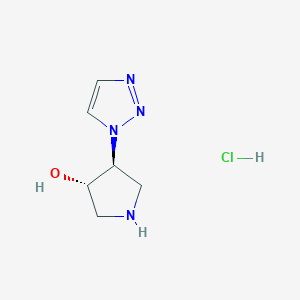

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride

CAS No.:

Cat. No.: VC13816941

Molecular Formula: C6H11ClN4O

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClN4O |

|---|---|

| Molecular Weight | 190.63 g/mol |

| IUPAC Name | (3S,4S)-4-(triazol-1-yl)pyrrolidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H/t5-,6-;/m0./s1 |

| Standard InChI Key | QPOPOZYGTWDBTI-GEMLJDPKSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](CN1)O)N2C=CN=N2.Cl |

| SMILES | C1C(C(CN1)O)N2C=CN=N2.Cl |

| Canonical SMILES | C1C(C(CN1)O)N2C=CN=N2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Configuration and Physicochemical Properties

The compound’s core structure consists of a pyrrolidine ring (a five-membered saturated heterocycle) with a 1,2,3-triazole group at the 4-position and a hydroxyl group at the 3-position, both in a trans orientation . The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O·HCl |

| Molecular Weight | 190.63 g/mol |

| CAS Number | 156113-56-3 |

| SMILES | C1C(C(CN1)O)N2C=CN=N2.Cl |

| Hydrogen Bond Donors | 2 (OH and NH) |

| Hydrogen Bond Acceptors | 5 (N and O atoms) |

The trans configuration ensures optimal spatial arrangement for binding to TEAD’s hydrophobic palmitoyl pocket, as confirmed by X-ray crystallography .

Synthesis and Derivatives

The synthesis of trans-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol hydrochloride involves a multi-step process:

-

Epoxide Ring Opening: Starting from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, an epoxide ring-opening reaction with sodium azide yields an azido intermediate .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-ethynylpyridine introduces the triazole moiety .

-

Functionalization: Alkylation or acylation reactions add substituents to the pyrrolidine core, followed by hydrochloric acid treatment to form the hydrochloride salt .

Derivatives of this compound, such as MYF-03–176 (compound 22), incorporate acrylamide warheads for covalent binding to TEAD’s cysteine residues . Modifications to the hydrophilic region of the molecule (e.g., triazole, pyrimidine) fine-tune isoform selectivity and potency .

Mechanism of Action: Targeting the TEAD-YAP/TAZ Axis

TEAD Palmitoylation and Cancer

TEAD proteins (TEAD1–4) require palmitoylation—a post-translational lipid modification—for stability and transcriptional activity . In cancers such as mesothelioma and liposarcoma, hyperactivation of TEAD-YAP/TAZ signaling drives unchecked proliferation and metastasis . trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride derivatives exploit this dependency by covalently binding to Cys359 (TEAD1) or equivalent residues in other isoforms, blocking palmitate incorporation and destabilizing TEAD-YAP/TAZ complexes .

Biochemical and Cellular Activity

In TR-FRET assays, the lead derivative MYF-03–176 exhibits pan-TEAD inhibition with IC₅₀ values below 50 nM . Key findings include:

| Assay | TEAD1 IC₅₀ (nM) | TEAD2 IC₅₀ (nM) | TEAD3 IC₅₀ (nM) | TEAD4 IC₅₀ (nM) |

|---|---|---|---|---|

| TR-FRET Biochemical | 12 ± 3 | 18 ± 4 | 15 ± 2 | 22 ± 5 |

| Reporter Gene (NCI-H226) | 106 ± 30 | 120 ± 45 | 98 ± 22 | 135 ± 40 |

Cellular assays demonstrate potent anti-proliferative effects in TEAD-dependent lines:

Therapeutic Applications and Preclinical Data

Anticancer Efficacy

MYF-03–176 suppresses TEAD-driven transcription of pro-survival genes (e.g., CTGF, CYR61) and induces apoptosis in preclinical models . In vivo studies show tumor regression in xenograft models of mesothelioma, with a 60% reduction in tumor volume at 10 mg/kg dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume